Increased Lipophilicity (XLogP3-AA) Compared to Unsubstituted Oxazole-2-carboxylic Acid
The presence of the bromine atom at the 5-position significantly increases the computed lipophilicity of the oxazole-2-carboxylic acid scaffold. 5-Bromo-1,3-oxazole-2-carboxylic acid has a computed XLogP3-AA value of 1.2 [1], whereas unsubstituted 1,3-oxazole-2-carboxylic acid (CAS 672948-03-7) has an estimated XLogP3-AA of approximately 0.3 [2]. This represents a 0.9 log unit increase in lipophilicity, which is typically associated with a roughly 8-fold increase in partition coefficient and improved passive membrane permeability.
| Evidence Dimension | XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | Unsubstituted 1,3-oxazole-2-carboxylic acid: XLogP3-AA ≈ 0.3 |
| Quantified Difference | ΔXLogP3-AA ≈ +0.9 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release), consistent methodology for both compounds. |
Why This Matters
Higher lipophilicity can improve blood-brain barrier penetration and binding to lipophilic enzyme pockets, making 5-bromo substitution preferable for CNS-targeted drug discovery programs.
- [1] PubChem. 5-Bromo-1,3-oxazole-2-carboxylic acid. PubChem CID 68097950. National Center for Biotechnology Information. View Source
- [2] PubChem. 2-Oxazolecarboxylic acid. PubChem CID 12981183. National Center for Biotechnology Information. View Source
